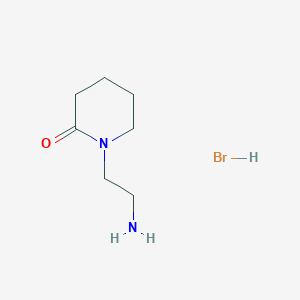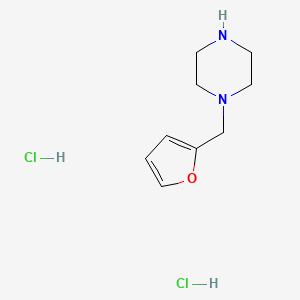![molecular formula C11H15ClFNO2 B1521156 4-{[(3-Fluorophenyl)methyl]amino}butanoic acid hydrochloride CAS No. 1181458-22-9](/img/structure/B1521156.png)
4-{[(3-Fluorophenyl)methyl]amino}butanoic acid hydrochloride
Overview
Description
4-{[(3-Fluorophenyl)methyl]amino}butanoic acid hydrochloride is a chemical compound with the CAS Number: 1181458-22-9 . It has a molecular weight of 247.7 . The IUPAC name for this compound is 4-[(3-fluorobenzyl)amino]butanoic acid hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H14FNO2.ClH/c12-10-4-1-3-9(7-10)8-13-6-2-5-11(14)15;/h1,3-4,7,13H,2,5-6,8H2,(H,14,15);1H . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 247.69 and a molecular formula of C11H14FNO2•HCl .Scientific Research Applications
Radiotracer Development and Imaging
4-{[(3-Fluorophenyl)methyl]amino}butanoic acid hydrochloride has been used in the development of novel radiotracers, such as 11C-CS1P1, targeting the sphingosine-1-phosphate receptor (S1PR) 1, a receptor of clinical interest due to its role in multiple sclerosis and other conditions. In a study, the safety, dosimetry, and characteristics of 11C-CS1P1 were evaluated through injections into healthy participants, followed by PET imaging. The radiotracer showed high specificity for S1PR1 and its brain uptake correlated well with regional S1PR1 RNA expression, supporting its utility for evaluating inflammation in clinical populations and permitting repeated measures in the same participants (Brier et al., 2022).
Metabolic Pathways and Biomarker Analysis
The compound has also been a subject of metabolic studies. In one study, the metabolic activation of tobacco-specific carcinogens to DNA adducts was investigated through the measurement of keto acid and hydroxy acid, the principal end products of these pathways in smokers. The study highlighted the quantitative significance of these metabolic pathways in smokers, suggesting potential biomarkers for cancer risk assessment related to tobacco-specific carcinogens (Stepanov et al., 2008).
Metabolism and Excretion Studies
The metabolism and excretion of pharmacologically active compounds, closely related to this compound, have been studied extensively. For instance, MK-0524, a prostaglandin D2 receptor antagonist, was studied for its absorption, metabolism, and excretion in humans, revealing that the compound is eliminated primarily via metabolism to an acyl glucuronic acid conjugate. These insights into the metabolism pathways are crucial for understanding the pharmacokinetics and potential interactions of similar compounds (Karanam et al., 2007).
Safety and Hazards
This compound is considered hazardous and has been assigned the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . Precautionary measures include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
4-[(3-fluorophenyl)methylamino]butanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO2.ClH/c12-10-4-1-3-9(7-10)8-13-6-2-5-11(14)15;/h1,3-4,7,13H,2,5-6,8H2,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAKHLBPOMZNDRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CNCCCC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![tert-Butyl 5-oxo-4,10-diazaspiro[5.5]undecane-10-carboxylate](/img/structure/B1521075.png)









![Benzo[1,3]dioxol-5-ylmethyl-pyridin-4-ylmethyl-amine hydrobromide](/img/structure/B1521091.png)

